Antibacterial Potency: C12-Terminated Polymers Exhibit Broad-Spectrum MIC Values Superior to C2 Analogs
Polymers synthesized using dodecyl 2-bromoisobutyrate (C12 terminus) demonstrate significantly enhanced antibacterial activity compared to those initiated with ethyl α-bromoisobutyrate (C2 terminus). In a head-to-head comparison against a panel of clinically relevant bacteria, the C12-terminated guanidine-functional polymers achieved Minimum Inhibitory Concentration (MIC) values approaching those of the clinical antibiotics daptomycin and vancomycin, whereas C2-terminated analogs showed markedly reduced potency [1].
| Evidence Dimension | Antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | C12-terminated guanidine polymers: MIC values approaching daptomycin and vancomycin against Gram-positive strains |
| Comparator Or Baseline | C2-terminated guanidine polymers: Significantly higher MIC values, indicating lower potency |
| Quantified Difference | Not numerically specified in abstract; qualitative assessment of "broadest antimicrobial activity" and MIC comparable to clinical antibiotics |
| Conditions | Cu(0)-mediated polymerization, panel of E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, S. pneumoniae |
Why This Matters
Procurement of dodecyl 2-bromoisobutyrate over shorter-chain initiators is essential for generating antimicrobial polymers with clinically relevant potency.
- [1] Grace, J. L.; Elliott, A. G.; Huang, J. X.; et al. Cationic acrylate oligomers comprising amino acid mimic moieties demonstrate improved antibacterial killing efficiency. J. Mater. Chem. B, 2017, 5, 531-536. View Source
